1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)-
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Overview
Description
1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring substituted with a bromophenyl group at the 5-position and a methylthio group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzonitrile with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted triazines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and methylthio groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine, 5-phenyl-3-(methylthio)-: Lacks the bromine atom, which may affect its reactivity and biological activity.
1,2,4-Triazine, 5-(4-chlorophenyl)-3-(methylthio)-: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-: Substituted with a methyl group, which may influence its steric and electronic characteristics.
Uniqueness
1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- is unique due to the presence of the bromophenyl group, which can enhance its reactivity and potential for further functionalization. The combination of the bromine and methylthio groups provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
69466-82-6 |
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Molecular Formula |
C10H8BrN3S |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8BrN3S/c1-15-10-13-9(6-12-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI Key |
OQIKZKFDJPUHKU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CN=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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